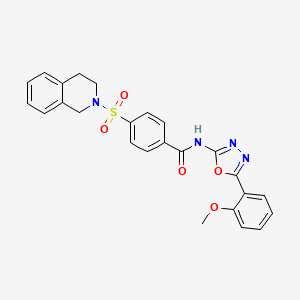
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Quinazoline Derivatives
A study on the synthesis and characterization of quinazoline derivatives, exploring their potential as diuretic and antihypertensive agents, highlights the importance of structural modifications in enhancing pharmacological activity. This research provides insights into the structure-activity relationship of these compounds, indicating the potential of similar structures for therapeutic applications (Rahman et al., 2014).
Novel PI3K Inhibitors and Anticancer Agents
Another study focused on the discovery of novel PI3K inhibitors and anticancer agents based on bioisostere, including quinazolin-6-yl derivatives. This work demonstrates the antiproliferative activities of these compounds against various human cancer cell lines, highlighting the potential of such molecules in cancer therapy (Shao et al., 2014).
Visible Light-promoted Synthesis
Research on the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases innovative approaches to synthesizing heterocyclic derivatives. This study exemplifies the potential of utilizing light-mediated reactions in the development of new compounds with significant applications in medicinal chemistry (Liu et al., 2016).
Synthesis and Anticancer Evaluation
An investigation into the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety provides evidence of the cytotoxic activity of these compounds against various human cancer cell lines. This research indicates the therapeutic potential of such structures in the development of new anticancer agents (Ravichandiran et al., 2019).
Rhodium-Catalyzed Synthesis
A study on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines discusses the formation of bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene. This research underscores the synthetic utility of such reactions in constructing complex molecules with potential pharmacological properties (He et al., 2016).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

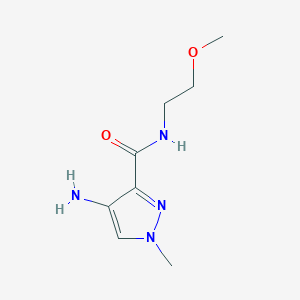
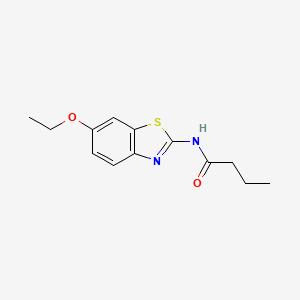
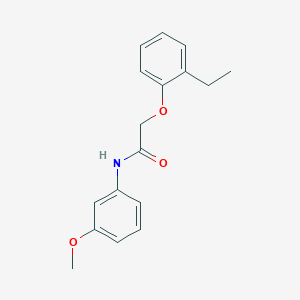

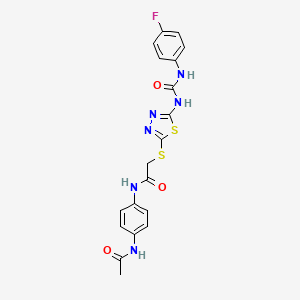
![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
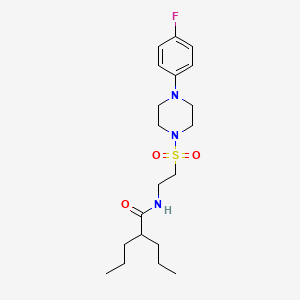
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

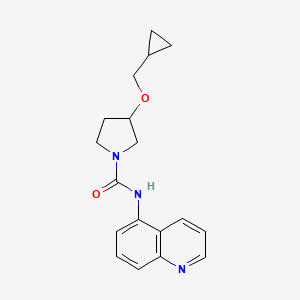
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)